molecular formula C24H29ClN4O2S B10960311 5-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

5-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10960311
M. Wt: 473.0 g/mol
InChI Key: LVZFQYXLMXTPSK-UHFFFAOYSA-N
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Description

The compound 5-{4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a morpholine group, and a chlorinated phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction.

    Chlorination of the Phenyl Group: The chlorinated phenyl group can be synthesized using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl group, potentially leading to the formation of amines or reduced aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its triazole ring is known for its bioactivity, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the triazole ring and the morpholine group suggests that it may interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 5-{4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially allowing the compound to mimic the structure of natural substrates and inhibit enzyme activity. The morpholine group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOLE
  • 4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOLE
  • 4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PHENYL-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 5-{4-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups. The presence of both the triazole ring and the morpholine group, along with the chlorinated phenyl group, provides a unique set of chemical properties that can be exploited for various applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H29ClN4O2S

Molecular Weight

473.0 g/mol

IUPAC Name

3-[4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H29ClN4O2S/c1-17-14-21(15-18(2)22(17)25)31-16-19-4-6-20(7-5-19)23-26-27-24(32)29(23)9-3-8-28-10-12-30-13-11-28/h4-7,14-15H,3,8-13,16H2,1-2H3,(H,27,32)

InChI Key

LVZFQYXLMXTPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(C=C2)C3=NNC(=S)N3CCCN4CCOCC4

Origin of Product

United States

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